

Experimental protocol for Friedel-Crafts reaction with bibenzyl.

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Compound of Interest

Compound Name: 4,4'-Dichlormethyl-bibenzyl

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Application Note: Friedel-Crafts Acylation of Bibenzyl

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the Friedel-Crafts acylation of bibenzyl (1,2-diphenylethane). The described method facilitates the synthesis of 4,4'-diacetylbibenzyl, a potentially valuable intermediate in the development of novel pharmaceutical compounds and functional materials. The protocol outlines the reaction setup, workup, purification, and characterization, and includes quantitative data and visual workflows to ensure reproducibility.

Introduction

The Friedel-Crafts reaction, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring.[1] It proceeds via electrophilic aromatic substitution and is broadly categorized into alkylation and acylation reactions.[2] Friedel-Crafts acylation is particularly advantageous as it introduces a ketone functionality, and the acylium ion intermediate is not prone to rearrangement, unlike the carbocations in alkylation.[3] Furthermore, the resulting ketone

product is deactivated towards further substitution, preventing polyacylation on a single ring.^[2]
^[3]

Bibenzyl (1,2-diphenylethane) possesses two aromatic rings linked by an ethyl bridge. The alkyl bridge acts as a weak activating group, directing electrophilic substitution to the ortho and para positions. Due to steric hindrance, substitution occurs predominantly at the para position. This protocol details the diacylation of bibenzyl using acetyl chloride in the presence of the Lewis acid catalyst, aluminum chloride (AlCl_3), to yield 4,4'-diacetylbibenzyl.

Experimental Protocol: Synthesis of 4,4'-Diacetylbibenzyl

This protocol describes the diacylation of bibenzyl using acetyl chloride as the acylating agent and aluminum chloride as the catalyst.

Materials and Reagents:

Reagent/Material	Molecular Formula	Molecular Weight (g/mol)	Amount	Moles (mmol)	Molar Ratio
Bibenzyl	C ₁₄ H ₁₄	182.26	5.00 g	27.4	1.0
Aluminum Chloride (Anhydrous)	AlCl ₃	133.34	8.00 g	60.0	2.2
Acetyl Chloride	CH ₃ COCl	78.50	4.70 mL (5.20 g)	66.2	2.4
Dichloromethane (DCM, Anhydrous)	CH ₂ Cl ₂	84.93	100 mL	-	-
Hydrochloric Acid (conc.)	HCl	36.46	~20 mL	-	-
Deionized Water	H ₂ O	18.02	~200 mL	-	-
Saturated Sodium Bicarbonate	NaHCO ₃	84.01	~50 mL	-	-
Saturated Sodium Chloride (Brine)	NaCl	58.44	~50 mL	-	-
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	~5 g	-	-
Ethanol (for recrystallization)	C ₂ H ₅ OH	46.07	As needed	-	-

Equipment:

- 500 mL three-neck round-bottom flask
- Reflux condenser with a gas outlet tube
- Pressure-equalizing dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Ice bath
- Separatory funnel
- Büchner funnel and filter flask
- Rotary evaporator
- Standard laboratory glassware

Procedure:

1. Reaction Setup: a. Assemble the three-neck flask with the dropping funnel, reflux condenser, and a stopper. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.^[4] b. Equip the condenser outlet with a gas trap (e.g., a tube leading to a beaker containing mineral oil or a sodium hydroxide solution) to capture the evolved HCl gas. c. In the flask, add anhydrous aluminum chloride (8.00 g) and anhydrous dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon). d. Cool the flask in an ice bath to 0-5 °C with stirring.

2. Addition of Reactants: a. In a separate beaker, dissolve bibenzyl (5.00 g) in 25 mL of anhydrous dichloromethane. b. In the dropping funnel, place a solution of acetyl chloride (4.70 mL) in 25 mL of anhydrous dichloromethane. c. Slowly add the acetyl chloride solution from the dropping funnel to the stirred AlCl_3 suspension over 20-30 minutes, maintaining the temperature below 10 °C. d. After the addition is complete, add the bibenzyl solution dropwise to the reaction mixture over 30 minutes.

3. Reaction: a. Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. b. Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mixture will typically become a dark, viscous solution.[4]

4. Workup and Quenching: a. Cool the reaction flask back down in a large ice bath. b. Very slowly and carefully, add crushed ice (~100 g) to the flask to quench the reaction and decompose the aluminum chloride complex. This is a highly exothermic process that will generate a large amount of HCl gas. Perform this step in a well-ventilated fume hood. c. Once the initial vigorous reaction has subsided, slowly add 20 mL of concentrated HCl to dissolve the remaining aluminum salts.

5. Extraction and Washing: a. Transfer the mixture to a separatory funnel. b. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane. c. Combine all organic layers. Wash the combined organic phase sequentially with:

- 1 x 50 mL of deionized water
- 1 x 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution)
- 1 x 50 mL of brine d. Dry the organic layer over anhydrous magnesium sulfate.

6. Purification and Characterization: a. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. b. The resulting crude solid is 4,4'-diacetylbibenzyl.[5] c. Purify the product by recrystallization from ethanol. d. Dry the purified crystals, record the final mass, and calculate the percent yield. The reported melting point of 4,4'-diacetylbibenzyl is 164-166 °C.[6] e. Characterize the product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Data Presentation

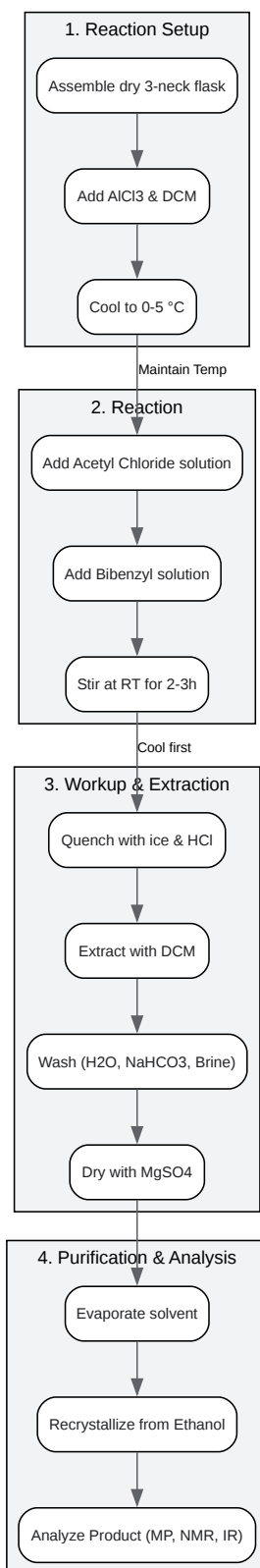
Table 1: Reaction Parameters for Friedel-Crafts Acylation of Various Arenes

Aromatic Substrate	Acylation Agent	Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Anisole	Propionyl Chloride	FeCl ₃	CH ₂ Cl ₂	Room Temp	0.25	N/A	[7]
p-Xylene	Acetyl Chloride	AlCl ₃	CH ₂ Cl ₂	0 to 40	N/A	>100 (crude)	[8]
Acetanilide	Acetic Anhydride	Ga(OTf) ₃ / LiClO ₄	MeNO ₂	50	24	93	Patent EP1359141A1
Toluene	Acetic Anhydride	Triphenyltin on SBA-15	N/A	Reflux	N/A	N/A	General Mention[9]

Note: Yields can vary significantly based on the precise reaction conditions and purification methods.

Visualizations

Experimental Workflow Diagram:



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